molecular formula C29H51LiN7O18P3S B3182933 Octanoyl coenzyme A lithium salt hydrate CAS No. 324518-20-9

Octanoyl coenzyme A lithium salt hydrate

Cat. No.: B3182933
CAS No.: 324518-20-9
M. Wt: 917.7 g/mol
InChI Key: IPSMFNYZOJIHQV-WLJQAKOVSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoyl coenzyme A lithium salt hydrate involves the reaction of octanoic acid with coenzyme A in the presence of lithium ions. The reaction typically occurs under controlled conditions to ensure high purity and yield. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Octanoyl coenzyme A lithium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octanoyl coenzyme A lithium salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

Octanoyl coenzyme A lithium salt hydrate functions as an acyl group carrier. It donates the octanoyl group to target molecules, a process catalyzed by enzymes such as ghrelin O-acyltransferase. This acylation modifies the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Hexanoyl coenzyme A lithium salt hydrate
  • Decanoyl coenzyme A monohydrate
  • Palmitoyl coenzyme A lithium salt
  • Butyryl coenzyme A lithium salt hydrate
  • Lauroyl coenzyme A lithium salt
  • Myristoyl coenzyme A lithium salt
  • Stearoyl coenzyme A lithium salt
  • Acetyl coenzyme A lithium salt
  • Acetoacetyl coenzyme A sodium salt hydrate
  • Coenzyme A trilithium salt

Uniqueness

Octanoyl coenzyme A lithium salt hydrate is unique due to its medium-chain fatty acid structure, which allows it to participate in specific biochemical processes such as the acylation of ghrelin. This specificity makes it a valuable tool in research focused on metabolic regulation and energy balance .

Properties

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N7O17P3S.Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;1H2/q;+1;/p-1/t18-,22-,23-,24?,28-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSMFNYZOJIHQV-WLJQAKOVSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51LiN7O18P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanoyl coenzyme A lithium salt hydrate
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